molecular formula C17H14Cl3N3O3 B11785529 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11785529
M. Wt: 414.7 g/mol
InChI Key: NMTYZHSSBZCTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is its unique combination of functional groups and its oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14Cl3N3O3

Molecular Weight

414.7 g/mol

IUPAC Name

5-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H14Cl3N3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-13(20)15(14)25-8-9-3-4-11(18)7-12(9)19/h3-7H,2,8H2,1H3,(H2,21,23)

InChI Key

NMTYZHSSBZCTFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Cl)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.